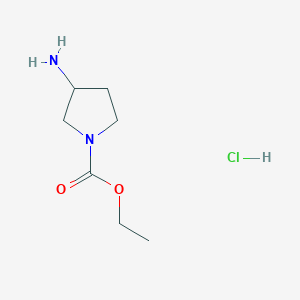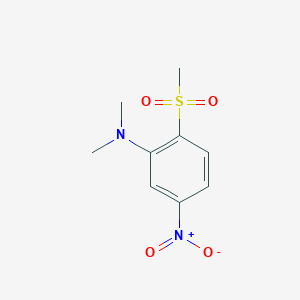
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-phenylbenzamide
Descripción general
Descripción
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-phenylbenzamide, also known as AMPT, is a thiazole-based compound with a wide range of applications in scientific research. It is a versatile compound that can be used to study the biochemical and physiological effects of various compounds in laboratory experiments. AMPT is commonly used in the synthesis of other compounds and has been used in the study of various biological processes.
Aplicaciones Científicas De Investigación
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-phenylbenzamide has many applications in scientific research. It has been used in the synthesis of other compounds, such as 5-acetyl-4-methyl-1,3-thiazol-2-yl-N-phenylbenzamide-3-sulfonate and 5-acetyl-4-methyl-1,3-thiazol-2-yl-N-phenylbenzamide-4-sulfonate. It has also been used in the study of various biological processes, such as the inhibition of acetylcholinesterase and the inhibition of protein kinase C. In addition, N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-phenylbenzamide has been used in the study of cell cycle regulation and apoptosis.
Mecanismo De Acción
The mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-phenylbenzamide is not fully understood. However, it is believed to act as an inhibitor of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine. It is thought to bind to the active site of the enzyme and prevent it from breaking down acetylcholine. In addition, N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-phenylbenzamide is believed to inhibit protein kinase C, an enzyme involved in the regulation of cell cycle progression.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-phenylbenzamide are not fully understood. However, it has been shown to inhibit acetylcholinesterase and protein kinase C, both of which are involved in the regulation of various cellular processes. In addition, N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-phenylbenzamide has been shown to inhibit the growth of cancer cells and induce apoptosis in certain types of cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-phenylbenzamide in laboratory experiments has several advantages. It is a relatively inexpensive compound that is easy to synthesize, and it is widely available. In addition, it has a wide range of applications in scientific research, making it a versatile compound. However, it also has some limitations. For example, it can be toxic at high concentrations and its mechanism of action is not fully understood.
Direcciones Futuras
The potential future applications of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-phenylbenzamide are numerous. It could be used to study the effects of other compounds on biochemical and physiological processes, as well as to develop new compounds with potential therapeutic applications. In addition, it could be used to study the effects of various drugs on the body, and to develop new methods of drug delivery. It could also be used to study the regulation of cell cycle progression and apoptosis, as well as to develop new treatments for cancer. Finally, it could be used to study the effects of various environmental factors on biochemical and physiological processes.
Propiedades
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-13-17(14(2)22)24-19(20-13)21(16-11-7-4-8-12-16)18(23)15-9-5-3-6-10-15/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHWKZQNLSXXBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-phenylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-(Chloro[4-(trifluoromethyl)phenyl]methyl)-1,3-benzodioxole](/img/structure/B1430244.png)


![1-[3,5-Bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethan-1-amine](/img/structure/B1430253.png)


![2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid hydrate](/img/structure/B1430258.png)
![3,3-dibromo-6-chloro-1H,2H,3H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B1430260.png)
![N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-2-methylbenzohydrazide](/img/structure/B1430261.png)
![[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanol](/img/structure/B1430262.png)

